Superior Conformational Planarity
The core 2,3-dihydro-1H-pyrrolizin-1-one scaffold demonstrates a significantly higher degree of planarity compared to a common synthetic derivative. X-ray crystallography reveals that the unsubstituted parent compound has an average root-mean-square (r.m.s.) deviation from planarity of 0.021 Å (average of 0.025 and 0.017 Å for its two independent molecules in the asymmetric unit) [1]. In contrast, the (E)-2-(2-furylmethylidene) derivative, which is synthesized from the parent compound, shows a substantially larger r.m.s. deviation of 0.045 Å [2]. This indicates that the core scaffold is 64% more planar than its substituted analog, a feature critical for applications requiring a rigid, predictable molecular geometry.
| Evidence Dimension | Conformational Planarity (r.m.s. deviation) |
|---|---|
| Target Compound Data | 0.021 Å (average of 0.025 and 0.017 Å) |
| Comparator Or Baseline | (E)-2-(2-Furylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-one: 0.045 Å |
| Quantified Difference | The target compound is 0.024 Å (approximately 53%) more planar than the comparator. |
| Conditions | Single-crystal X-ray diffraction analysis at low temperature. |
Why This Matters
For applications in structure-based drug design, materials science, or supramolecular chemistry, the enhanced planarity of the core scaffold provides a more predictable and rigid template for molecular recognition and self-assembly, which can be crucial for achieving desired binding affinities or material properties.
- [1] Ali, Y., et al. (2010). 2,3-Dihydro-1H-pyrrolizin-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2612. View Source
- [2] Rui, G., et al. (2010). (E)-2-(2-Furylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-one. IUCrData. Retrieved from scripts.iucr.org. View Source
